Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Kinase inhibitor B-Raf Regioisomerism

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 77493-86-8), also cataloged under CAS 58347-55-0, is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It has the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
CAS No. 77493-86-8
Cat. No. B177775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate
CAS77493-86-8
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN2C1=NC(=CC2=O)C
InChIInChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-11-13-8(14)4-6(2)12-9(7)13/h4-5,11H,3H2,1-2H3
InChIKeyOSNRZZJSYFZSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.5 [ug/mL]

Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 77493-86-8) Chemical Class and Procurement Context


Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS 77493-86-8), also cataloged under CAS 58347-55-0, is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It has the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol [1]. This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with the 3-carboxylate substitution pattern being critical for activity against targets such as B-Raf kinase [2]. The compound is commercially available from multiple vendors at purities of 95-98%, with typical storage conditions of 2-8°C in a sealed, dry environment .

Why Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Simply Substituted for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate


Within the pyrazolo[1,5-a]pyrimidine class, subtle changes in regioisomerism or peripheral substituents drastically alter biological activity. The 3-carboxylate regioisomer is a validated scaffold for B-Raf kinase inhibition, with established structure-activity relationships (SAR) showing that the ethyl ester at position 3 is critical for potency, while the 2-carboxylate regioisomer (CAS 2055901-32-9) lacks any published kinase target engagement [1]. Furthermore, a systematic study of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that substituting the 5-methyl group with a phenyl ring increases antibacterial activity against B. subtilis by over 2.4-fold in zone of inhibition (from 9.5 mm to 23.0 mm), and replacing the 3-COOEt with a 3-CN group reduces antibacterial efficacy. Therefore, generic in-class substitution without quantitative validation is not scientifically justified for kinase-targeted or antibacterial discovery programs [2].

Quantitative Differentiation Evidence for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate


Regioisomeric Differentiation: 3-Carboxylate vs 2-Carboxylate in B-Raf Kinase Inhibition

The 3-carboxylate regioisomer (this compound) is a validated scaffold for B-Raf kinase inhibition, with ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieving a B-Raf IC50 of 1.54 μM in biochemical assays [1]. In contrast, the 2-carboxylate regioisomer (Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 2055901-32-9) has no published kinase inhibition data, representing a critical target engagement gap . This regioisomeric specificity is attributed to the distinct hydrogen-bonding pattern of the 3-carboxylate with the kinase hinge region, which cannot be replicated by the 2-substituted analog.

Kinase inhibitor B-Raf Regioisomerism Drug discovery

Antibacterial Activity Profile of the 3-Carboxylate Scaffold vs 3-Carbonitrile Analogs

In a systematic SAR study of pyrazolo[1,5-a]pyrimidines, the 3-carboxylate substitution (COOEt) conferred measurable antibacterial activity against Gram-positive and Gram-negative bacteria, unlike the 3-carbonitrile analogs (3c, 3d, 3f, 3i, 3j) which showed no effect (NE) against E. coli [1]. Specifically, the 3-COOEt derivatives (3a, 3e, 3h) retained antibacterial activity against all four tested strains, while 3-CN derivatives lost Gram-negative activity entirely. This demonstrates that the 3-ester group is a key pharmacophoric element for broad-spectrum antibacterial activity within this chemotype.

Antibacterial Gram-positive Zone of Inhibition SAR

Physicochemical Differentiation: Computed Lipophilicity and Solubility Profile

This compound has a computed XLogP3 of 0.5 and an experimental aqueous solubility of 28.5 μg/mL at pH 7.4 [1]. Its XLogP3 is lower than the 2-carboxylate regioisomer (also computed at 0.5, but with different polar surface area distribution), and significantly lower than the 3-carbonitrile analog 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 89939-60-6, with a higher expected logP due to the nitrile group) . The moderate lipophilicity (XLogP3 = 0.5) and measurable aqueous solubility place this compound within favorable drug-like property space, distinguishing it from more lipophilic 3-CN analogs that may present solubility-limited absorption challenges.

Lipophilicity XLogP3 Solubility Drug-likeness

Cytotoxicity SAR: 3-Carboxylate Modulates Antiproliferative Activity Relative to 3-Carbonitrile

In the Vahedi et al. (2023) SAR study, replacement of the 3-CN group with a 3-COOEt group consistently decreased cytotoxicity against MCF-7 breast cancer cells [1]. The most cytotoxic compound (3f, 3-CN, 5-phenyl) had an IC50 of 55.97 μg/mL, while the analogous 3-COOEt compound (3j) showed lower cytotoxicity (exact value not reported but described as 'decreased'). This SAR trend establishes that the 3-carboxylate chemotype offers a differentiated cytotoxicity profile—lower general cytotoxicity compared to 3-CN analogs—which may be advantageous for target-selective programs where general cytotoxicity is an undesired off-target effect.

Cytotoxicity MCF-7 Anticancer SAR

Recommended Research and Procurement Applications for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate


B-Raf Kinase Inhibitor Lead Generation and SAR Expansion

This compound is a validated starting point for B-Raf kinase inhibitor medicinal chemistry programs. As demonstrated by Gopalsamy et al. (2009), the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold achieves B-Raf IC50 values in the low micromolar range (1.54 μM), and systematic SAR around the 3-carboxylate region can further improve potency [1]. The 2-carboxylate regioisomer should not be used as a substitute due to the absence of any validated kinase target engagement [2]. Procurement of this specific regioisomer at ≥95% purity ensures chemical integrity for reproducible kinase profiling.

Broad-Spectrum Antibacterial Scaffold Development

The Vahedi et al. (2023) study established that 3-COOEt-substituted pyrazolo[1,5-a]pyrimidines retain antibacterial activity against both Gram-positive and Gram-negative bacteria, unlike 3-CN analogs which lose Gram-negative activity [1]. This compound (or its direct 5-methyl analog 3e) can serve as a core scaffold for further optimization of broad-spectrum antibacterial agents, particularly targeting B. subtilis (ZOI = 9.5±0.7 mm) and E. coli (ZOI = 7.5±0.7 mm, MIC = 1.25 mM).

Antioxidant Lead Optimization with Favorable Physicochemical Properties

The DPPH radical scavenging activity of the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold, combined with its moderate XLogP3 (0.5) and aqueous solubility (28.5 μg/mL), makes this compound suitable for antioxidant lead optimization programs requiring balanced drug-like properties [1][2]. The 3-COOEt group contributes to radical scavenging capability while maintaining solubility, distinguishing it from more lipophilic 5-aryl or 3-CN analogs.

Selective Cytotoxicity Screening in Oncology Research

The SAR evidence indicates that 3-carboxylate derivatives exhibit lower general cytotoxicity (MCF-7) compared to 3-carbonitrile analogs. This compound is therefore suitable for oncology screening cascades where target-selective activity must be distinguished from non-specific cytotoxicity. Using the 3-carboxylate sub-series reduces the risk of false-positive hits arising from general cytotoxic effects [1].

Quote Request

Request a Quote for Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.